molecular formula C8H11F2N3O3 B2643745 2-[[1-(2,2-Difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetic acid CAS No. 2247207-12-9

2-[[1-(2,2-Difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetic acid

Cat. No. B2643745
CAS RN: 2247207-12-9
M. Wt: 235.191
InChI Key: QEBVKMKBPSROSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a difluoromethylated derivative of acetic acid. It contains a methoxypyrazol group attached to a difluoroethyl group via an amino linkage . The compound is part of the butenolides chemical class and acts as an agonist of the nicotinic acetylcholine receptor .


Synthesis Analysis

The synthesis of such compounds often involves difluoromethylation processes based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Molecular Structure Analysis

The molecular formula of the compound is C7H12F2N2O4 . It contains a difluoroethyl group attached to a methoxypyrazol group via an amino linkage .


Chemical Reactions Analysis

The compound, being an acetic acid derivative, may undergo reactions similar to those of acetic acid and its derivatives . These could include reactions with water to form carboxylic acids, reactions with alcohols to form esters, and reactions with amines to form amides .


Physical And Chemical Properties Analysis

The compound has a molecular mass of 226.178 Da . It has a melting point of around 69.0 °C and decomposes at a temperature of approximately 270 °C . The compound has a relative density of 1.43 g/mL at 20 °C .

Mechanism of Action

The compound acts as an agonist of the nicotinic acetylcholine receptor . This suggests that it may have potential applications in the field of neuroscience or pharmacology.

properties

IUPAC Name

2-[[1-(2,2-difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O3/c1-16-8-5(11-2-7(14)15)3-13(12-8)4-6(9)10/h3,6,11H,2,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBVKMKBPSROSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN(C=C1NCC(=O)O)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-(2,2-Difluoroethyl)-3-methoxypyrazol-4-yl]amino]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.